molecular formula C13H16N2O3S B12098783 (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester

(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B12098783
M. Wt: 280.34 g/mol
InChI Key: BPENTQLVBMQFQB-UHFFFAOYSA-N
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Description

(6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a carbamic acid tert-butyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester typically involves the reaction of 6-methoxybenzothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

  • Dissolve 6-methoxybenzothiazole in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • After completion of the reaction, wash the mixture with water and extract the organic layer.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used in the presence of a catalyst such as aluminum chloride.

Major Products Formed:

    Oxidation: Formation of (6-Hydroxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester.

    Reduction: Formation of (6-Methoxy-benzothiazol-2-yl)-methanol.

    Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex benzothiazole derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the interactions of benzothiazole derivatives with biological macromolecules such as proteins and nucleic acids. It is also used in the development of fluorescent probes for imaging applications.

Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmacologically active benzothiazole derivatives. These derivatives may exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is primarily related to its ability to interact with specific molecular targets. The methoxy group and the carbamic acid ester group can form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in their structure and function. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Molecular Targets and Pathways:

    Proteins: The compound can bind to enzymes and receptors, modulating their activity and signaling pathways.

    Nucleic Acids: It can intercalate into DNA and RNA, affecting their stability and function.

    Cellular Pathways: The compound can influence various cellular pathways such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

  • (6-Chlorobenzothiazol-2-yl)-carbamic acid tert-butyl ester
  • (6-Methylbenzothiazol-2-yl)-carbamic acid tert-butyl ester
  • (6-Hydroxybenzothiazol-2-yl)-carbamic acid tert-butyl ester

Comparison:

  • (6-Chlorobenzothiazol-2-yl)-carbamic acid tert-butyl ester: This compound has a chlorine atom instead of a methoxy group, which can lead to different reactivity and biological activity.
  • (6-Methylbenzothiazol-2-yl)-carbamic acid tert-butyl ester: The presence of a methyl group instead of a methoxy group can affect the compound’s hydrophobicity and interactions with target molecules.
  • (6-Hydroxybenzothiazol-2-yl)-carbamic acid tert-butyl ester: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially leading to different binding affinities and biological effects.

Uniqueness: (6-Methoxy-benzothiazol-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets

Properties

IUPAC Name

tert-butyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-13(2,3)18-12(16)15-11-14-9-6-5-8(17-4)7-10(9)19-11/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPENTQLVBMQFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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